ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Vorbereitungsmethoden
The synthesis of ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl bromide to introduce the ethyl group at the 1-position of the pyrazole ring . The final step involves the reaction with formaldehyde and a secondary amine to introduce the amine group at the 3-position . Industrial production methods often utilize similar synthetic routes but may employ different catalysts and reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of microbial growth or the reduction of inflammation . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole: Known for its anti-inflammatory properties.
3,5-Dimethyl-1H-pyrazole: Used as a ligand in coordination chemistry.
1H-Pyrazole-3-carboxylic acid: Studied for its potential as an anticancer agent.
What sets this compound apart is its unique combination of an ethyl group and an amine group, which can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex compounds .
Eigenschaften
Molekularformel |
C8H15N3 |
---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N-[(1-ethylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-3-9-7-8-5-6-11(4-2)10-8/h5-6,9H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
YFFLOIUFNVUYIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=NN(C=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.